molecular formula C7H16N2O B14775202 2-(Ethylamino)-3-methylbutanamide

2-(Ethylamino)-3-methylbutanamide

Cat. No.: B14775202
M. Wt: 144.21 g/mol
InChI Key: BNHQDRYCZHQVMH-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-methylbutanamide (CAS 64991-31-7) is an amino acid derivative characterized by a branched aliphatic chain with an ethylamino (-NH-CH₂CH₃) group at the second carbon and a methyl group at the third carbon of a butanamide backbone. Derivatives like 2-(ethylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-36-5) highlight its versatility in chemical modifications for enhanced stability or bioavailability .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-(ethylamino)-3-methylbutanamide

InChI

InChI=1S/C7H16N2O/c1-4-9-6(5(2)3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)

InChI Key

BNHQDRYCZHQVMH-UHFFFAOYSA-N

Canonical SMILES

CCNC(C(C)C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-methylbutanamide typically involves the reaction of 3-methylbutanoyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme can be represented as follows:

3-methylbutanoyl chloride+ethylamineThis compound+HCl\text{3-methylbutanoyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-methylbutanoyl chloride+ethylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

2-(Ethylamino)-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison :

  • Pharmacological Activity: Unlike 2-(ethylamino)-3-methylbutanamide, N-Ethylhexedrone exhibits pronounced psychostimulant effects, attributed to its ketone group and aromatic ring, which enhance blood-brain barrier penetration .
  • Toxicity: Synthetic cathinones are associated with cardiovascular risks and neurotoxicity, whereas this compound’s amide group may reduce metabolic activation and toxicity.
Property This compound N-Ethylhexedrone
Functional Groups Amide, ethylamino, methyl Ketone, ethylamino, phenyl
Bioactivity Underexplored Psychostimulant
Metabolic Stability Likely high (amide bond) Lower (ketone metabolism)

Amino Acid Derivatives: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Compound: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () Key Features:

  • Trifluoroethylamino group and ester functionality.
  • Synthesized via alkylation of a methyl ester precursor.

Comparison :

  • Stability: The ester group is prone to hydrolysis, whereas the amide in this compound offers greater metabolic resistance .

Aminoanthraquinones: HAQ and DHAQ

Compounds: HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) and DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino]-9,10-anthracenedione) () Key Features:

  • Ethylamino side chains linked to an anthraquinone core.
  • Demonstrated antitumor activity but varying genotoxicity.

Comparison :

  • Therapeutic vs. Toxic Effects: DHAQ, with hydroxyl groups, shows higher genotoxicity (chromosomal damage) than HAQ, correlating with its therapeutic efficacy. This compound’s simpler structure may lack such pronounced DNA interactions.
  • Structural Complexity: The anthraquinone core enables intercalation with DNA, absent in the aliphatic this compound .

Sulfonamide and Ester Analogs

Compound: 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid () Key Features:

  • Sulfonamide group and carboxylic acid functionality.

Comparison :

  • Solubility and Reactivity: The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the neutral amide in this compound.
  • Applications: Sulfonamides are often used as enzyme inhibitors, whereas this compound’s applications remain speculative .

Data Table: Comparative Overview of Ethylamino-Containing Compounds

Compound Core Structure Key Functional Groups Bioactivity Toxicity Concerns Reference
This compound Aliphatic amide Ethylamino, amide, methyl Underexplored Not reported
N-Ethylhexedrone Aryl ketone Ethylamino, ketone, phenyl Psychostimulant Cardiovascular risks
DHAQ Anthraquinone Ethylamino, hydroxyl Antitumor, genotoxic Chromosomal damage
Methyl (2S)-trifluoroethylamino ester Branched ester Trifluoroethylamino, ester Synthetic intermediate Hydrolytic instability

Biological Activity

2-(Ethylamino)-3-methylbutanamide, also known as N-ethyl-3-methylbutan-2-amine, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H17NC_7H_{17}N, and it features an ethylamino group attached to a methylbutanamide backbone. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. For instance:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Interaction : The compound may also bind to G-protein coupled receptors, influencing signaling pathways associated with pain and inflammation.

Biological Activities

Recent studies have explored the following biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially making it useful in treating conditions characterized by excessive inflammatory responses.
  • Analgesic Properties : There is evidence suggesting that it may exert analgesic effects, providing relief from pain through modulation of pain pathways.

Case Studies and Experimental Data

  • In Vitro Studies : Various in vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a potential mechanism for its anti-inflammatory effects.
  • Animal Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and pain response compared to control groups. These findings support its therapeutic potential in inflammatory diseases.
  • Toxicological Assessment : Safety evaluations have indicated that the compound exhibits a favorable toxicity profile at therapeutic doses, although further studies are needed to fully establish its safety in clinical settings.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundEthylamino group; methylbutanamide backboneAnti-inflammatory, Analgesic
N,N-DimethylglycineDimethylamino groupNeuroprotective
N-Acetyl-L-cysteineAcetyl groupAntioxidant

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